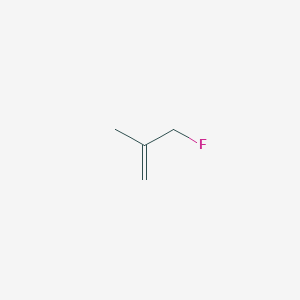

3-氟-2-甲基丙烯

描述

3-Fluoro-2-methylprop-1-ene is a fluorinated organic compound that is structurally characterized by the presence of a fluorine atom and a methyl group attached to a propene backbone. The compound's molecular structure and properties are influenced by the electronegative fluorine atom, which can affect its reactivity and stability.

Synthesis Analysis

The synthesis of fluorinated organic compounds, such as 3-Fluoro-2-methylprop-1-ene, often involves the introduction of fluorine or fluorinated groups into organic molecules. For instance, the synthesis of optically active 2-fluoropropanoic acid and its analogs, which share a similar structural motif with 3-Fluoro-2-methylprop-1-ene, has been achieved using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide . Additionally, the synthesis of fluorinated analogs of the C-13 side chain of taxol demonstrates the incorporation of fluorine into complex organic structures .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methylprop-1-ene and its derivatives can be determined using various spectroscopic techniques. For example, the conformational stability and structural parameters of 3-fluoropropene, a closely related molecule, have been obtained from ab initio calculations and vibrational spectra studies . Similarly, the molecular geometry of fluorinated phenylimino compounds has been optimized using density functional theory (DFT), which provides insights into the bond lengths, bond angles, and torsion angles of these molecules .

Chemical Reactions Analysis

The reactivity of 3-Fluoro-2-methylprop-1-ene can be inferred from studies on similar fluorinated compounds. Fluorinated allenes, for example, have been shown to be reactive dienophiles that undergo cycloaddition reactions, indicating that the presence of fluorine can enhance the reactivity of certain double bonds . The stereoselective synthesis of 1-fluoro-1,3-enynes through cross-coupling reactions further exemplifies the chemical reactivity of fluorinated alkenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-2-methylprop-1-ene can be affected by the presence of fluorine. The synthesis and assessment of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds have shown that the introduction of fluorine and other substituents can influence the yield, physical constants, and spectral data of these compounds . This suggests that the fluorine atom in 3-Fluoro-2-methylprop-1-ene may similarly impact its physical properties and chemical behavior.

科学研究应用

合成和化学转化

- 3-氟-2-甲基丙烯已被用于合成各种化合物。例如,它已被用于利用甲基丙烯基(三甲基)硅烷和醛类在一个锅中合成1-芳基-3-甲基-1,3-二烯,展示了它在复杂化学转化中的实用性 (Dubbaka & Vogel, 2005)。

昆虫抗幼激素

- 在昆虫学领域,研究人员使用3-氟-2-甲基丙烯合成了天然昆虫抗幼激素的3-氟类似物。这突显了它在合成具有生物学意义的分子中的应用 (Camps, Coll, Messeguer, & Pericas, 1980)。

生物催化合成

- 该化合物还被用于生物催化过程。例如,具有各种工业应用潜力的2-氟-3-羟基丙酸已通过涉及3-氟-2-甲基丙烯的生物催化程序合成 (Liu, Yuan, Jin, & Xian, 2022)。

结构和构象研究

- 该化合物已成为探索分子结构和构象稳定性的研究对象。例如,已对3-氟丙烯和其衍生物的构象稳定性和结构参数进行了研究 (Durig, Little, Costner, & Durig, 1992)。

光环加成反应

- 3-氟-2-甲基丙烯已被研究其在光环加成反应中的作用。这类反应在光化学领域中具有重要意义,并在合成化学中有应用 (Ellis‐Davies & Cornelisse, 1985)。

对映分离研究

- 该化合物已被用于与色谱对映分离相关的研究,展示了它在分析化学和制药研究领域的重要性 (Yashima, Yamamoto, & Okamoto, 1996)。

分子光谱学

- 已对3-氟-2-甲基丙烯进行了涉及微波、红外和拉曼光谱的研究。这些研究有助于理解分子振动和旋转 (Durig, Qiu, Durig, Zhen, & Little, 1991)。

属性

IUPAC Name |

3-fluoro-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F/c1-4(2)3-5/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUAVFIULBAVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566660 | |

| Record name | 3-Fluoro-2-methylprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methylprop-1-ene | |

CAS RN |

920-35-4 | |

| Record name | 3-Fluoro-2-methylprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)

![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)